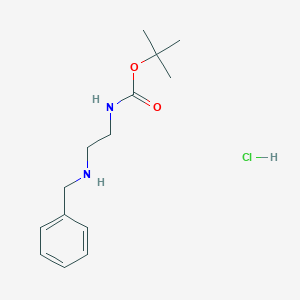

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O2 and its molecular weight is 286.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Boc-Eda-Bzl HCl, also known as tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride or tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, is a compound with a wide range of applications, particularly in the field of peptide synthesis .

Target of Action

The primary target of Boc-Eda-Bzl HCl is the amino group in peptide chains. It acts as a protecting group, preventing unwanted reactions during peptide synthesis .

Mode of Action

Boc-Eda-Bzl HCl operates by attaching to the amino group of the peptide chain, forming a carbamate group . This protects the amino group from reacting during the peptide synthesis process. The Boc group is acid-labile, meaning it can be removed under acidic conditions .

Biochemical Pathways

The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the efficient synthesis of peptides . In SPPS, the peptide chain is assembled from the C-terminus to the N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis contribute to the overall efficiency and success of the synthesis process .

Result of Action

The use of Boc-Eda-Bzl HCl in peptide synthesis results in the successful assembly of peptide chains with the desired sequence .

Action Environment

The action of Boc-Eda-Bzl HCl is influenced by the acidity of the environment. The Boc group is sensitive to acidolysis and can be removed with neat trifluoroacetic acid (TFA), a strong acid . Therefore, the pH and the presence of strong acids in the environment can significantly impact the efficacy of Boc-Eda-Bzl HCl as a protecting group .

Analyse Biochimique

Biochemical Properties

Boc-Eda-Bzl HCl plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins involved in these reactions. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine groups of amino acids, preventing unwanted side reactions and ensuring the selective formation of peptide bonds . The nature of these interactions involves the formation of stable carbamate bonds, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine groups.

Cellular Effects

Boc-Eda-Bzl HCl influences various cellular processes, particularly in the context of peptide synthesis and modification. The compound’s ability to protect amine groups allows for the precise modification of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Boc-Eda-Bzl HCl can be designed to interact with specific cell surface receptors, modulating signaling pathways and influencing cellular responses . Additionally, the compound’s role in protecting amine groups ensures the stability and integrity of synthesized peptides, which can be crucial for their biological activity.

Molecular Mechanism

The molecular mechanism of Boc-Eda-Bzl HCl involves the formation of stable carbamate bonds with amine groups. This interaction prevents the amine groups from participating in unwanted side reactions during peptide synthesis. The compound’s protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which cleaves the carbamate bond and releases the free amine group . This selective cleavage is essential for the controlled synthesis of peptides and the precise modification of amino acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Eda-Bzl HCl can change over time, particularly in terms of stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to moisture . Over time, Boc-Eda-Bzl HCl may undergo hydrolysis, leading to the degradation of the protecting group and the release of the free amine group. Long-term studies have shown that the compound’s stability can be maintained by storing it in a dry, cool environment and protecting it from light and moisture.

Dosage Effects in Animal Models

The effects of Boc-Eda-Bzl HCl can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher dosages, Boc-Eda-Bzl HCl may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to increased adverse effects. It is essential to carefully control the dosage of Boc-Eda-Bzl HCl in animal studies to avoid potential toxic effects and ensure accurate results.

Metabolic Pathways

Boc-Eda-Bzl HCl is involved in various metabolic pathways, particularly those related to peptide synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, Boc-Eda-Bzl HCl can interact with enzymes responsible for the synthesis and degradation of peptides, modulating their activity and affecting the overall metabolic balance. Additionally, the compound’s role in protecting amine groups can impact the stability and activity of synthesized peptides, influencing their metabolic fate.

Transport and Distribution

Within cells and tissues, Boc-Eda-Bzl HCl is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Once inside the cell, Boc-Eda-Bzl HCl can accumulate in specific regions, depending on its interactions with cellular components and its physicochemical properties. The compound’s distribution can influence its activity and effectiveness in biochemical applications, making it essential to understand its transport mechanisms and localization.

Subcellular Localization

Boc-Eda-Bzl HCl exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Boc-Eda-Bzl HCl may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in peptide synthesis and modification. Understanding the subcellular localization of Boc-Eda-Bzl HCl is crucial for optimizing its use in biochemical research and ensuring its effectiveness in various applications.

Activité Biologique

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound is characterized by its structural formula C14H22N2O2. It serves as an important intermediate in the synthesis of various biologically active compounds. The compound can be synthesized through nucleophilic substitution reactions involving tert-butyl carbamate and benzylamine derivatives under controlled conditions, which allows for the introduction of the benzylamino group into larger molecular frameworks .

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with biological targets. It has been shown to exhibit significant inhibitory activity against SARS-CoV 3CL protease, which is crucial for viral replication in coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications to the benzylamino moiety enhance its potency as an antiviral agent .

Biological Activities

- Antiviral Activity :

-

Anticancer Potential :

- Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values suggest that these compounds may be more potent than standard chemotherapeutics like doxorubicin .

- Cholinesterase Inhibition :

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV 3CL protease | 0.0041 | |

| Anticancer | MCF-7 | 5.85 | |

| Cholinesterase Inhibition | AChE | 13.62 |

Table 2: Structural Modifications and Their Effects on Activity

| Compound Variant | Modification | Observed Activity | Reference |

|---|---|---|---|

| Compound 25c | P3 moiety modification | Enhanced activity | |

| Compound 27a | Benzothiazole unit | Comparable to lead |

Case Studies

- Antiviral Efficacy : A study evaluated the efficacy of this compound against SARS-CoV-2 in vitro, demonstrating significant viral load reduction in treated cells compared to controls .

- Cytotoxicity Assessment : In a comparative study of several derivatives, the compound exhibited notable cytotoxicity against A549 cells, with an IC50 value indicating effective growth inhibition relative to standard treatments .

Propriétés

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSIYDULWOXMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.